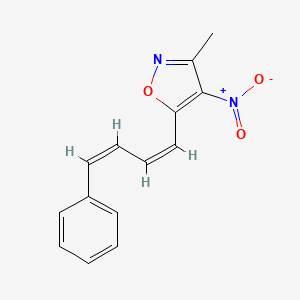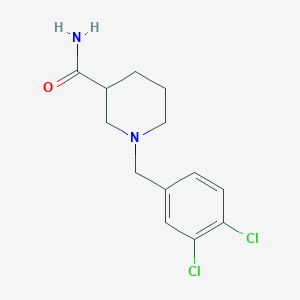![molecular formula C18H15N3O4 B5349913 4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone, commonly known as DMNI, is a synthetic compound that has been widely studied in the field of medicinal chemistry. DMNI is a member of the isoxazolone family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of DMNI is not fully understood, but several studies have suggested that DMNI induces apoptosis in cancer cells by activating the mitochondrial pathway. DMNI increases the expression of pro-apoptotic proteins such as Bax and decreases the expression of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. DMNI also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
In inflammation research, DMNI inhibits the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. DMNI also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. The exact mechanism by which DMNI exerts its anti-inflammatory effects is not fully understood.
Biochemical and Physiological Effects
DMNI has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, DMNI has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. DMNI has also been shown to enhance the cytotoxicity of chemotherapy drugs such as cisplatin and doxorubicin.
In inflammation research, DMNI has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. DMNI has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMNI has several advantages for lab experiments, including its high yield synthesis method, its diverse biological activities, and its potential therapeutic applications. However, DMNI also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further research is needed to optimize the formulation and dosage of DMNI for its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of DMNI, including its optimization as a photosensitizer for photodynamic therapy, its development as a therapeutic agent for the treatment of cancer and inflammatory diseases, and its potential use as a diagnostic tool for cancer imaging. Further studies are also needed to elucidate the mechanism of action of DMNI and to optimize its formulation and dosage for its potential therapeutic applications.
Synthesemethoden
DMNI is synthesized by the reaction of 4-(dimethylamino)benzaldehyde with 3-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol at room temperature, and the product is obtained in high yield after purification by recrystallization. The chemical structure of DMNI is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
DMNI has been extensively studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a photosensitizer for photodynamic therapy. In cancer research, DMNI has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMNI induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. DMNI has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
In inflammation research, DMNI has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. DMNI also inhibits the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. DMNI has been suggested as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
In photodynamic therapy, DMNI is used as a photosensitizer to induce cell death in cancer cells. DMNI absorbs light at a wavelength of 400-500 nm, which activates the compound and generates reactive oxygen species (ROS) that cause oxidative damage to cancer cells. DMNI has been used in preclinical studies for the treatment of various cancers, including glioblastoma, melanoma, and breast cancer.
Eigenschaften
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)15-9-8-12(11-16(15)21(23)24)10-14-17(19-25-18(14)22)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBOKZQOMEPLY-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5349843.png)
![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(4-morpholinylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349854.png)

![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5349865.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)